molecular formula C13H28O2 B1582667 1,1-Diethoxynonane CAS No. 54815-13-3

1,1-Diethoxynonane

Cat. No. B1582667
CAS RN: 54815-13-3
M. Wt: 216.36 g/mol
InChI Key: RJMSGTVQHHFVLK-UHFFFAOYSA-N
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Description

1,1-Diethoxynonane, also known as Nonanal diethyl acetal or n-Nonanal diethyl acetal, is a chemical compound with the molecular formula C13H28O2 . It has an average mass of 216.360 Da and a monoisotopic mass of 216.208923 Da .


Synthesis Analysis

The direct conversion of ethanol to 1,1-diethoxyethane (DEE) through one-pot dehydrogenation-acetalization has attracted broad interest from both academia and industry . Based on thermodynamics, the oxidative dehydrogenation of alcohol to acetaldehyde requires high temperature to activate oxygen to realize the C−H cleavage, while the acetalization of acetaldehyde with ethanol is an exothermic reversible reaction favorable at low temperature .


Molecular Structure Analysis

The molecular structure of 1,1-Diethoxynonane consists of 13 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is RJMSGTVQHHFVLK-UHFFFAOYSA-N .

Scientific Research Applications

Diesel Engine Emission Improvement

1,1-Diethoxynonane, specifically 1,1-diethoxyethane, is studied for its potential as a bio-derived oxygenated compound used as an additive in automotive diesel engines. It's synthesized from bio-ethanol using acid-catalyzed processes. This additive shows a marked reduction in exhaust smoke while having a minimal effect on gaseous pollutants (HC, CO, and NOx) emissions. However, it slightly increases fuel consumption due to its total oxygen content (Frusteri, Beatrice, Guido, & Spadaro, 2007).

Catalytic Synthesis Processes

The efficient synthesis of 1,1-diethoxyethane via sequential ethanol reactions using silica-supported copper and H-Y zeolite catalysts has been explored. This process involves the selective dehydrogenation of ethanol to acetaldehyde and subsequent acetalization to DEE. This method shows high yield and potential for the synthesis of other important acetals (He & Liu, 2014).

Chemical Synthesis and Reactor Design

Studies on the synthesis of 1,1-diethoxyethane in a continuous flow reactor using Amberlyst 15 as a catalyst provide insights into catalyst deactivation and the effect of feed purity and solvent addition. This research helps in understanding the chemical synthesis process and designing more efficient reactors (Gómez, Arrúa, & Abello, 2004).

Molecular Structure and Spectroscopy

The study of the conformations of 1,1-diethoxyethane using matrix isolation infrared spectroscopy and ab initio computations provides detailed insights into its molecular structure and spectral characteristics. This research is valuable for understanding the chemical properties and behavior of DEE at a molecular level (Venkatesan & Viswanathan, 2011).

Process Intensification in Acetal Synthesis

Research on process intensification technologies like the Simulated Moving Bed Reactor and Simulated Moving Bed Membrane Reactor (PermSMBR) for the production of acetals such as 1,1-diethoxyethane reveals innovative techniques for improving the efficiency and feasibility of their synthesis. This contributes to the development of green oxygenates for diesel blending (Pereira & Rodrigues, 2013).

Bioenergy and Renewable Sources

Research focused on the reactive distillation process for the production of 1,1-diethoxybutane from bioalcohol, involving kinetic studies and simulation models, emphasizes the role of 1,1-diethoxynonane derivatives in renewable energy sources and bioenergy applications (Agirre, Barrio, Güemez, Cambra, & Arias, 2010).

properties

IUPAC Name

1,1-diethoxynonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMSGTVQHHFVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068976
Record name Nonane, 1,1-diethoxy-
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Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxynonane

CAS RN

54815-13-3
Record name 1,1-Diethoxynonane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonane, 1,1-diethoxy-
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Record name Nonane, 1,1-diethoxy-
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Record name Nonane, 1,1-diethoxy-
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Record name 1,1-diethoxynonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
W Fan, MC Qian - Journal of Agricultural and Food Chemistry, 2005 - ACS Publications
The aroma compounds of young and aged Chinese “Yanghe Daqu” liquor samples were extracted by solid phase microextraction (SPME) and analyzed by gas chromatography (GC)−…
Number of citations: 342 pubs.acs.org
MG Moshonas, PE Shaw - Journal of agricultural and food …, 1990 - ACS Publications
Commercial aqueous orange essence was compared with several experimental concentrated orange essences for flavor, aroma, and compositional differences. For flavor evaluation, …
Number of citations: 6 pubs.acs.org
W Fan, MC Qian - Journal of agricultural and food chemistry, 2006 - ACS Publications
Aroma compounds in Chinese “Wuliangye” liquor were identified by gas chromatography−olfactometry (GC−O) after fractionation. A total of 132 odorants were detected by GC−O in …
Number of citations: 491 pubs.acs.org
J Ledauphin, C Le Milbeau, D Barillier… - Journal of agricultural …, 2010 - ACS Publications
A total of 207 volatile compounds were identified in extracts of four French labeled brandies: Armagnac, Cognac, Calvados, and Mirabelle. Relative levels of all components were …
Number of citations: 97 pubs.acs.org
M Wang, Q Zhang, J Yang, J Zhao, C Su… - Journal of the …, 2020 - Wiley Online Library
Baijiu – Chinese white spirits – contain a plethora of volatile compounds of which only some have been identified. This study reports two pre‐treatments, direct injection and headspace …
Number of citations: 12 onlinelibrary.wiley.com
R Perestrelo, AS Barros, JS Câmara… - Journal of agricultural …, 2011 - ACS Publications
The establishment of potential age markers of Madeira wine is of paramount significance as it may contribute to detect frauds and to ensure the authenticity of wine. Considering the …
Number of citations: 107 pubs.acs.org
J Du, Y Li, J Xu, M Huang, J Wang, J Chao, J Wu… - Food Chemistry, 2021 - Elsevier
A study was carried out to determine systematically the key aroma-active compounds of Langyatai Baijiu with Jian flavour (LBJF) using sensory omics analysis (SOA). A total of 56 …
Number of citations: 41 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate one flavouring substance, …
Number of citations: 8 efsa.onlinelibrary.wiley.com
A Neffati, D Hennequin, B Basset… - Natural Product …, 2009 - journals.sagepub.com
The chemical compositions of the essential oils of Pituranthos chloranthus harvested at the vegetative, flower budding, flowering and fruiting stages from three distinct geographical …
Number of citations: 17 journals.sagepub.com
V Wolf, M Adeel, S Reim, A Villinger, C Fischer… - 2009 - Wiley Online Library
A variety of 3‐chlorosalicylates were prepared by one‐potcyclizations of the first reported 4‐chloro‐1,3‐bis(trimethylsilyloxy)buta‐1,3‐dienes with various 1,3‐dielectrophiles. These …

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